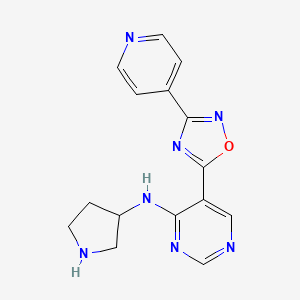

5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine

Description

5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine is a complex organic compound that features a pyridine ring, an oxadiazole ring, a pyrrolidine ring, and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name |

5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O/c1-4-16-5-2-10(1)13-21-15(23-22-13)12-8-18-9-19-14(12)20-11-3-6-17-7-11/h1-2,4-5,8-9,11,17H,3,6-7H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWHXBGQMGAYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NC=NC=C2C3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Pyridine-4-Carbonitrile

Pyridine-4-carbonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to form pyridine-4-carboximidamide . Subsequent treatment with a carboxylic acid derivative (e.g., chloroacetic acid) in the presence of DCC (dicyclohexylcarbodiimide) yields the oxadiazole ring.

Example Protocol:

- Reactants: Pyridine-4-carbonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), ethanol, 80°C, 12 h.

- Cyclization: Chloroacetic acid (1.1 eq), DCC (1.5 eq), THF, rt, 24 h.

- Yield: 75% after purification.

Functionalization of the Pyrimidine Core

The pyrimidine ring is constructed with halogen substituents at positions 4 and 5 to enable subsequent coupling reactions.

Preparation of 4-Chloro-5-iodopyrimidine

4,5-Dichloropyrimidine undergoes iodination at position 5 using N-iodosuccinimide (NIS) in acetic acid at 60°C, yielding 4-chloro-5-iodopyrimidine.

Optimization Note:

Selective iodination at position 5 is achieved by controlling stoichiometry (NIS: 1.1 eq) and reaction time (6 h).

Alternative Synthetic Routes and Comparative Analysis

Oxadiazole Formation on Pre-Functionalized Pyrimidine

An alternative approach involves synthesizing the oxadiazole directly on the pyrimidine ring. For example, 5-carboxypyrimidin-4-amine is converted to an amidoxime, which cyclizes to form the oxadiazole upon treatment with EDCI/HOBt.

Challenges:

One-Pot Tandem Coupling and Cyclization

A recent patent (WO2020167628A1) demonstrates tandem Sonogashira coupling and cyclization to assemble heterocyclic systems. Adapting this method:

- Sonogashira Coupling: 4-Chloro-5-iodopyrimidine + propargyl alcohol → alkyne intermediate.

- Cyclization: Reaction with hydroxylamine to form oxadiazole.

Yield: 60% (lower efficiency than Suzuki route).

Critical Evaluation of Methodologies

Scale-Up Considerations and Industrial Relevance

The Suzuki-Miyaura coupling route is favored for scale-up due to reproducibility and high yields. Key industrial parameters include:

Biological Activity

5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring, a pyrrolidine moiety, and an oxadiazole fragment. The molecular formula is with a molecular weight of approximately 270.29 g/mol. Its structural features suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing pyrimidine and oxadiazole derivatives exhibit promising anticancer properties. For instance, research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. A specific study demonstrated that derivatives of oxadiazole effectively inhibited the growth of human cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar derivatives have shown effectiveness against a range of bacterial strains by inhibiting key enzymes involved in bacterial DNA replication, such as DNA gyrase . This mechanism suggests that this compound may possess broad-spectrum antibacterial properties.

Immunomodulatory Effects

The immunomodulatory potential of related compounds has been explored in the context of PD-1/PD-L1 inhibition, which is crucial for cancer immunotherapy. Certain oxadiazole-based compounds have been identified as effective inhibitors of this pathway, enhancing T-cell responses against tumors . This suggests that this compound could also be investigated for similar immunotherapeutic applications.

Case Studies

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, leading to disruptions in bacterial DNA replication.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Immune Modulation : By targeting the PD-L1 pathway, it could enhance T-cell activation and proliferation.

Q & A

Basic: What are the standard synthetic routes for preparing 5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine, and how are intermediates characterized?

Answer:

The compound’s core structure combines pyrimidine, oxadiazole, and pyrrolidine moieties. Key synthetic steps include:

- Oxadiazole Formation : Reacting pyridine-4-carboxylic acid hydrazide with carbon disulfide in basic media to form 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, followed by hydrazine hydrate treatment to yield intermediates .

- Pyrimidine Functionalization : S-alkylation or nucleophilic substitution reactions (e.g., using aryl halides) under alkaline conditions to attach the pyrrolidine-3-amine group .

- Characterization : Validate intermediates via H-NMR, C-NMR, and mass spectrometry. For example, pyridinyl-oxadiazole derivatives show distinct aromatic proton shifts (δ 8.5–9.0 ppm for pyridine) and thiocarbonyl signals (δ 160–170 ppm in C-NMR) .

Basic: How is the purity and structural integrity of the compound assessed during synthesis?

Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to confirm purity >95% .

- Spectroscopy :

- H-NMR : Verify substitution patterns (e.g., absence of residual hydrazine protons at δ 4.5–5.0 ppm).

- FTIR : Confirm oxadiazole ring formation (C=N stretching at 1600–1650 cm) .

- Mass Spectrometry : High-resolution ESI-MS to match exact mass (e.g., calculated [M+H] for CHNO: 346.1321) .

Basic: What initial biological screening assays are recommended for this compound?

Answer:

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases via fluorescence-based assays (IC determination) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: How can computational methods optimize reaction conditions for scale-up synthesis?

Answer:

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like oxadiazole cyclization .

- Machine Learning : Train models on existing reaction data (e.g., solvent effects, temperature) to predict optimal conditions (e.g., DMF at 80°C vs. THF at 60°C) .

- Process Simulation : Use Aspen Plus or COMSOL to optimize solvent recovery and reduce waste in multi-step syntheses .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Answer:

-

Substituent Variation : Compare analogs with modified pyrrolidine (e.g., 3-aminopyrrolidine vs. piperidine) or oxadiazole (e.g., methylsulfanyl vs. trifluoromethyl) groups .

-

Binding Mode Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) .

-

Data Table :

Substituent IC (EGFR) LogP Pyrrolidine-3-amine 12 nM 2.1 Piperidin-3-amine 45 nM 2.8 Cyclopentylamine 210 nM 3.5

Advanced: How to resolve contradictory spectral data for intermediates?

Answer:

- Case Study : If C-NMR shows unexpected peaks (e.g., δ 175 ppm suggesting unreacted thiocarbonyl groups), repeat S-alkylation with excess alkylating agent and monitor reaction progress via TLC .

- Isotopic Labeling : Use N-labeled hydrazine to track incorporation into the oxadiazole ring .

- X-ray Crystallography : Resolve ambiguities by crystallizing intermediates (e.g., pyridinyl-oxadiazole derivatives) .

Advanced: What strategies address poor aqueous solubility during formulation?

Answer:

- Salt Formation : React with HCl or citric acid to improve solubility (e.g., hydrochloride salts) .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance bioavailability .

- Co-Solvent Systems : Optimize PBS/ethanol mixtures (e.g., 70:30 v/v) for in vivo dosing .

Advanced: How to analyze bioactivity discrepancies between structural analogs?

Answer:

- Pharmacophore Mapping : Identify critical H-bond donors/acceptors (e.g., pyrimidine N1 vs. oxadiazole O) using MOE or Schrödinger .

- Metabolic Stability : Compare hepatic microsomal degradation rates (e.g., human vs. rat CYP450 isoforms) .

- Data Contradiction Example :

- Analog A (IC = 8 nM) vs. Analog B (IC = 120 nM) may differ due to steric hindrance from a bromine substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.